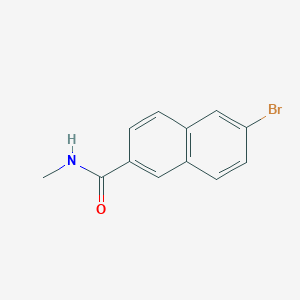

6-bromo-N-methyl-2-naphthamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N-methylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-14-12(15)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUCFMPIKISIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619294 | |

| Record name | 6-Bromo-N-methylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426219-35-4 | |

| Record name | 6-Bromo-N-methylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-N-methyl-2-naphtamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 6-bromo-N-methyl-2-naphthamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-bromo-N-methyl-2-naphthamide, a key intermediate in various research and development applications. This document details the synthetic pathway starting from commercially available precursors, provides step-by-step experimental protocols, and summarizes the characterization data.

Synthesis

The synthesis of this compound is a multi-step process commencing with the esterification of 6-bromo-2-naphthoic acid to yield methyl 6-bromo-2-naphthoate. This intermediate is then subjected to amidation with methylamine to produce the final compound.

Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 6-bromo-2-naphthoate

This procedure follows the well-established Fischer esterification method.[1][2]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-bromo-2-naphthoic acid (5.0 g, 19.9 mmol) in anhydrous methanol (50 mL).

-

Acid Catalyst Addition: Slowly add concentrated sulfuric acid (1 mL) to the suspension while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After completion, allow the mixture to cool to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield methyl 6-bromo-2-naphthoate as a white solid.

Step 2: Synthesis of this compound

This protocol describes the direct amidation of the methyl ester with methylamine.

-

Reaction Setup: In a sealed pressure vessel, dissolve methyl 6-bromo-2-naphthoate (4.0 g, 15.0 mmol) in a solution of methylamine in a suitable solvent (e.g., 33 wt. % in ethanol, 20 mL).

-

Heating: Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Remove the solvent and excess methylamine under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization Data

Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | CAS Number |

| 6-bromo-2-naphthoic acid | C₁₁H₇BrO₂ | 251.08 | Solid | 290-294 (decomposes)[3] | 5773-80-8 |

| Methyl 6-bromo-2-naphthoate | C₁₂H₉BrO₂ | 265.10 | White Solid | 123-126[4] | 33626-98-1 |

| This compound | C₁₂H₁₀BrNO | 264.12 | Liquid (at room temp.) | Not Available | 426219-35-4 |

Spectroscopic Data

2.2.1. 6-bromo-2-naphthoic acid

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic H | 8.62 | s | - | H-1 |

| Aromatic H | 8.30 | d | 1.6 | H-5 |

| Aromatic H | 8.09 | d | 8.8 | H-3 |

| Aromatic H | 8.02 | dd | 8.6, 1.4 | H-8 |

| Aromatic H | 7.99 | d | 8.6 | H-4 |

| Aromatic H | 7.72 | dd | 8.5, 1.8 | H-7 |

| Carboxylic Acid H | 13.15 | br. s | - | -COOH |

Reference:[3]

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) |

| Carbonyl C | 167.30 |

| Aromatic C | 136.11, 131.63, 130.90, 130.64, 130.01, 129.83, 128.81, 127.61, 126.50, 121.93 |

Reference:[3]

-

High-Resolution Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₁H₈BrO₂: 250.9753; found: 250.9753.[3]

-

IR Spectroscopy (KBr, cm⁻¹): The spectrum shows characteristic bands for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and aromatic C-H and C=C stretches.

2.2.2. Methyl 6-bromo-2-naphthoate

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic H | ~8.5-7.5 | m | Naphthalene ring protons |

| Methyl H | ~3.9 | s | -OCH₃ |

Note: Predicted chemical shifts based on typical values for this compound.

-

IR Spectroscopy (KBr, cm⁻¹): Expected to show a strong C=O stretching band for the ester at ~1720 cm⁻¹, along with aromatic C-H and C=C absorptions.

2.2.3. This compound (Predicted)

| ¹H NMR (CDCl₃) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic H | ~8.4-7.6 | m | Naphthalene ring protons |

| Amide N-H | ~6.1 | br. s | -NH- |

| Methyl H | ~3.1 | d | -NHCH ₃ |

| ¹³C NMR (CDCl₃) | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C | ~168 |

| Aromatic C | ~135-120 |

| Methyl C | ~27 |

-

Mass Spectrometry (EI): Expected molecular ion peaks at m/z 263 and 265 in an approximate 1:1 ratio, characteristic of a monobrominated compound.

-

IR Spectroscopy (neat, cm⁻¹): A strong C=O stretching vibration for the secondary amide is expected around 1640 cm⁻¹. A characteristic N-H stretching band should appear around 3300 cm⁻¹, and an N-H bending vibration near 1550 cm⁻¹.

Logical Relationship Diagram

Caption: Logical workflow for the synthesis and characterization of the target compound.

References

Physicochemical Properties of 6-bromo-N-methyl-2-naphthamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-N-methyl-2-naphthamide is a synthetic organic compound featuring a naphthalene core functionalized with a bromo and an N-methylamido group. As a derivative of naphthalene, a bicyclic aromatic hydrocarbon, this molecule holds potential for investigation in medicinal chemistry and materials science. Its structural motifs, including the halogen bond donor (bromine) and the hydrogen bond donor/acceptor amide group, suggest possible interactions with biological macromolecules. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination and a plausible synthetic route. All quantitative data is presented in structured tables for clarity and comparative analysis.

Core Physicochemical Properties

A thorough literature search reveals a scarcity of experimentally determined physicochemical data for this compound. Therefore, the following tables present a combination of basic molecular identifiers and computationally predicted values to guide researchers in handling and characterizing this compound.

Table 1: General and Predicted Physical Properties

| Property | Value | Source |

| IUPAC Name | 6-bromo-N-methylnaphthalene-2-carboxamide | - |

| CAS Number | 426219-35-4 | Vendor Information |

| Molecular Formula | C₁₂H₁₀BrNO | Calculated |

| Molecular Weight | 264.12 g/mol | Calculated |

| Predicted Melting Point | 142 °C | Predicted |

| Predicted Boiling Point | 301.2 ± 11.0 °C at 760 mmHg | Predicted |

| Predicted State at 25°C | Solid | Inferred from Structure |

Note: The prediction of the physical state as a solid is based on the high melting point and the rigid, planar structure of the naphthalene core, which would favor solid-state packing. This contradicts a vendor's description of the compound as a liquid, which may refer to the substance being dissolved in a solvent.

Table 2: Predicted Solubility and Partitioning Behavior

| Property | Predicted Value | Method/Source |

| Water Solubility | 0.015 g/L | ALOGPS |

| logP (Octanol-Water) | 3.14 | XLogP3 |

| pKa (most acidic) | 16.5 (amide N-H) | MolGpKa |

| pKa (most basic) | -3.2 (amide C=O) | MolGpKa |

The predicted low water solubility and positive logP value indicate that this compound is a lipophilic compound, suggesting it will preferentially partition into nonpolar environments. The predicted pKa values suggest the amide proton is very weakly acidic and the carbonyl oxygen is very weakly basic, meaning the compound will be neutral over the entire physiological pH range.

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to empirically determine the physicochemical properties of this compound.

Melting Point Determination (Thiele Tube Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Bunsen burner or heating mantle

-

Rubber band or wire

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The Thiele tube is filled with mineral oil to a level above the side-arm. The thermometer is inserted into the Thiele tube, ensuring the bulb is immersed in the oil. The capillary tube is attached to the thermometer using a rubber band or wire, with the sample positioned adjacent to the thermometer bulb.

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or heating mantle. The convection currents in the oil will ensure uniform heating.

-

Observation: The temperature is raised at a rate of approximately 2-3 °C per minute. As the melting point is approached, the heating rate is slowed to about 1 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Test tubes or small vials

-

Vortex mixer

-

Analytical balance

Procedure (Qualitative):

-

Add approximately 10 mg of this compound to a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid. Classify as "soluble," "sparingly soluble," or "insoluble."

Procedure (Quantitative - Shake-Flask Method):

-

Prepare a saturated solution of this compound in the solvent of interest by adding an excess of the compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard curve.

-

The solubility is expressed in units of mass per volume (e.g., g/L or mg/mL).

LogP Determination (Shake-Flask Method)

Objective: To determine the n-octanol/water partition coefficient (logP) of this compound.

Materials:

-

This compound sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer or shaker

-

Analytical instrumentation (e.g., HPLC-UV)

Procedure:

-

Prepare a stock solution of this compound in either water-saturated n-octanol or n-octanol-saturated water.

-

In a separatory funnel or centrifuge tube, combine equal volumes of the water-saturated n-octanol and the n-octanol-saturated water.

-

Add a known amount of the this compound stock solution to the biphasic system.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

-

Allow the phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Carefully sample a known volume from both the aqueous and the n-octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

pKa Determination (Potentiometric Titration)

Objective: To experimentally determine the acid dissociation constant (pKa) of any ionizable groups in this compound. Given the predicted pKa values, this compound is not expected to ionize in aqueous solution, and this method may not be applicable. However, the protocol is provided for completeness.

Materials:

-

This compound sample

-

Co-solvent (e.g., methanol or DMSO) if the compound is not sufficiently water-soluble

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of water or a water/co-solvent mixture.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Begin stirring the solution.

-

Slowly add small, precise volumes of the standardized acid or base titrant from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence point(s).

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Synthesis and Purification Workflow

The most plausible synthetic route to this compound is the amidation of a suitable carboxylic acid derivative, such as an ester, with methylamine. The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

Caption: Workflow for the synthesis and purification of this compound.

General Synthesis Protocol: Amidation of Methyl 6-bromo-2-naphthoate

Objective: To synthesize this compound from its corresponding methyl ester.

Materials:

-

Methyl 6-bromo-2-naphthoate

-

Methylamine solution (e.g., 2 M in THF or methanol)

-

Anhydrous solvent (e.g., THF or methanol)

-

Sealed reaction tube or round-bottom flask with reflux condenser

-

Heating source (e.g., oil bath)

-

Magnetic stirrer and stir bar

Procedure:

-

In a clean, dry reaction vessel, dissolve methyl 6-bromo-2-naphthoate in a minimal amount of the chosen anhydrous solvent.

-

Add an excess (typically 2-5 equivalents) of the methylamine solution to the reaction mixture.

-

If using a sealed tube, securely cap the vessel. If using a flask, attach a reflux condenser.

-

Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point could be refluxing in methanol for several hours to overnight.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can then be subjected to the work-up and purification procedures outlined in the workflow diagram.

General Purification Protocol: Column Chromatography

Objective: To purify the crude this compound.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Eluent system (e.g., a gradient of ethyl acetate in hexane)

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar eluent mixture.

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and monitor their composition by TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent from the combined pure fractions by rotary evaporation to yield the purified this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for the scientific community. While experimentally determined data is currently limited, the provided predicted values, detailed experimental protocols, and a practical synthetic workflow offer a solid starting point for researchers and drug development professionals interested in exploring the potential of this compound. It is recommended that the predicted values be experimentally verified to ensure the highest accuracy in future research and development endeavors.

Solubility Profile of 6-bromo-N-methyl-2-naphthamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient or a chemical intermediate is a critical parameter that influences its synthesis, purification, formulation, and overall bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 6-bromo-N-methyl-2-naphthamide. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on its expected solubility based on structural analogs and outlines a detailed, generalized experimental protocol for its precise determination. Furthermore, a logical workflow for solubility assessment is presented visually to guide laboratory investigations.

Introduction

This compound (CAS No. 426219-35-4) is a substituted aromatic amide containing a naphthalene core.[1] The molecular structure, featuring a large, hydrophobic naphthalene ring system and a polar N-methylamide group, suggests a complex solubility profile. Understanding its solubility in various organic solvents is essential for chemists and pharmaceutical scientists working on process development, reaction optimization, extraction, crystallization, and the formulation of potential drug candidates.[2] Low solubility can lead to challenges in handling, purification, and can negatively impact bioavailability in later developmental stages.[2][3]

Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific, experimentally determined quantitative solubility data for this compound. However, the solubility of structurally related compounds can provide valuable qualitative insights into its expected behavior.

-

General Expectations: The large, nonpolar naphthalene backbone is the dominant feature of the molecule, suggesting a preference for nonpolar to moderately polar organic solvents. A related compound, N-methylnaphthalene-1-carboxamide, is noted to have moderate solubility in organic solvents, dissolving well in nonpolar environments like hexane and toluene due to its hydrophobic naphthalene structure.[4]

-

Influence of Functional Groups: The amide group introduces polarity and hydrogen bonding capabilities, which may enhance solubility in polar aprotic solvents. Another analog, 6-bromo-2-naphthol, is soluble in organic solvents such as ethanol and acetone.[5]

Based on these analogs, this compound is expected to exhibit appreciable solubility in a range of common organic solvents. For precise applications, experimental verification is crucial. The following table has been structured to be populated with experimental data.

Table 1: Quantitative Solubility of this compound (Hypothetical Data for Illustration)

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

|---|---|---|---|---|---|

| Alcohols | Methanol | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | |||

| Ketones | Acetone | 25 | Shake-Flask | ||

| Ethers | Tetrahydrofuran (THF) | 25 | Shake-Flask | ||

| Amides | Dimethylformamide (DMF) | 25 | Shake-Flask | ||

| Sulfoxides | Dimethyl sulfoxide (DMSO) | 25 | Shake-Flask | ||

| Chlorinated | Dichloromethane (DCM) | 25 | Shake-Flask |

| Aromatic | Toluene | 25 | | | Shake-Flask |

Experimental Protocol for Solubility Determination

The following protocol details the Isothermal Shake-Flask Method , which is a gold-standard and widely accepted technique for determining the equilibrium solubility of a compound.[6] This method is suitable for generating accurate and reproducible data for both aqueous and organic solvents.[6]

3.1. Principle An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is established, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the clear supernatant is quantified analytically.

3.2. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps or stoppers

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Centrifuge

-

Syringe filters (e.g., 0.22 or 0.45 µm pore size, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Visible Spectrophotometer, HPLC-UV, or LC-MS)

3.3. Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2-5 mL) of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 18-24 hours) to ensure equilibrium is reached.[7] Longer incubation times (up to 72 hours) may be necessary for some compounds.[8]

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining fine particles, immediately filter the aliquot using a syringe filter chemically compatible with the solvent.[7]

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or HPLC). Determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualized Workflows

To facilitate a clear understanding of the experimental and decision-making processes, the following diagrams have been generated.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Caption: Logical relationship between compound structure and expected solubility trends.

Conclusion

While quantitative solubility data for this compound is not currently published, an analysis of its chemical structure and that of related analogs suggests it is likely to be soluble in a range of common nonpolar and polar aprotic organic solvents. For any application requiring precise solubility values, it is imperative that researchers and developers perform experimental measurements. The standardized shake-flask protocol provided in this guide offers a robust framework for obtaining accurate and reproducible data, which is fundamental for advancing chemical synthesis and pharmaceutical development projects involving this compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Page loading... [guidechem.com]

- 6. scribd.com [scribd.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. materialneutral.info [materialneutral.info]

Spectroscopic Characterization of 6-bromo-N-methyl-2-naphthamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for the compound 6-bromo-N-methyl-2-naphthamide. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents a detailed, predictive analysis based on the known spectral characteristics of its constituent functional groups and data from closely related structural analogs. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and similar compounds in a drug discovery and development context. Detailed, generalized experimental protocols for acquiring the spectral data are also provided.

Chemical Structure and Properties

-

IUPAC Name: 6-bromo-N-methylnaphthalene-2-carboxamide

-

Molecular Formula: C₁₂H₁₀BrNO

-

Molecular Weight: 264.12 g/mol

-

CAS Number: 426219-35-4

Structure:

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structural analogs, including 6-bromo-2-naphthol and 1-bromonaphthalene, as well as established spectroscopic principles for the N-methylamide functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

Predicted Chemical Shifts (δ) in CDCl₃ at 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | s | 1H | H-1 |

| ~8.0 - 8.2 | d | 1H | H-5 |

| ~7.8 - 8.0 | d | 1H | H-4 |

| ~7.7 - 7.9 | dd | 1H | H-7 |

| ~7.6 - 7.8 | d | 1H | H-8 |

| ~7.5 - 7.7 | d | 1H | H-3 |

| ~6.0 - 6.5 | br s | 1H | N-H |

| ~3.0 - 3.2 | d | 3H | N-CH₃ |

2.1.2. ¹³C NMR (Carbon-13 NMR)

Predicted Chemical Shifts (δ) in CDCl₃ at 100 MHz

| Chemical Shift (ppm) | Assignment |

| ~168 - 170 | C=O (Amide) |

| ~135 - 137 | C-6 |

| ~133 - 135 | C-4a |

| ~131 - 133 | C-8a |

| ~130 - 132 | C-2 |

| ~129 - 131 | C-5 |

| ~128 - 130 | C-7 |

| ~127 - 129 | C-8 |

| ~126 - 128 | C-4 |

| ~125 - 127 | C-1 |

| ~123 - 125 | C-3 |

| ~26 - 28 | N-CH₃ |

Infrared (IR) Spectroscopy

Predicted Vibrational Frequencies (cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium | N-H stretch |

| ~3050 - 3100 | Medium | Aromatic C-H stretch |

| ~2920 - 2960 | Weak | Aliphatic C-H stretch (CH₃) |

| ~1640 - 1680 | Strong | C=O stretch (Amide I) |

| ~1520 - 1580 | Medium | N-H bend (Amide II) |

| ~1470 - 1500 | Medium | Aromatic C=C stretch |

| ~1230 - 1280 | Medium | C-N stretch (Amide III) |

| ~1050 - 1100 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Predicted m/z Ratios for Molecular Ions

| m/z | Ion | Notes |

| 263 | [M]⁺ | Corresponding to the ⁷⁹Br isotope. |

| 265 | [M+2]⁺ | Corresponding to the ⁸¹Br isotope, with an intensity approximately equal to the M⁺ peak. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-12 ppm, pulse angle of 45 degrees, acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

Signal-to-noise ratio should be improved by acquiring a sufficient number of scans (e.g., 16 or 32).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Acquisition:

-

ESI: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph. Acquire the mass spectrum in positive ion mode.

-

EI: Introduce the sample (as a solid or in a volatile solvent) into the ion source. A standard electron energy of 70 eV is typically used.

-

-

Data Analysis: Identify the molecular ion peaks, paying close attention to the characteristic isotopic pattern of bromine (M⁺ and M+2 peaks of approximately 1:1 ratio).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation and confirmation of this compound using the described spectroscopic techniques.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Technical Guide: 6-Bromo-N-methyl-2-naphthalenecarboxamide (CAS 426219-35-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 6-Bromo-N-methyl-2-naphthalenecarboxamide, identified by the CAS number 426219-35-4. This molecule is a key intermediate in the synthesis of Orteronel (TAK-700), a non-steroidal androgen biosynthesis inhibitor that has been investigated for the treatment of prostate cancer. Orteronel selectively inhibits the 17,20-lyase activity of the enzyme CYP17A1, which is crucial for the production of androgens in testicular, adrenal, and prostatic tumor tissues.[1] Understanding the properties and synthesis of 6-Bromo-N-methyl-2-naphthalenecarboxamide is therefore critical for researchers involved in the development of related oncological therapeutics.

Chemical Structure and Properties

The structural and physicochemical properties of 6-Bromo-N-methyl-2-naphthalenecarboxamide are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 426219-35-4 |

| IUPAC Name | 6-bromo-N-methylnaphthalene-2-carboxamide |

| Molecular Formula | C₁₂H₁₀BrNO |

| Canonical SMILES | CNC(=O)C1=CC=C2C=C(Br)C=CC2=C1 |

| InChI Key | HPUCFMPIKISIIO-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 264.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

| LogP (Predicted) | 3.5 |

Synthesis

The synthesis of 6-Bromo-N-methyl-2-naphthalenecarboxamide is a multi-step process that begins with the bromination of a suitable naphthalene precursor to form 6-bromo-2-naphthoic acid. This carboxylic acid is then activated and coupled with methylamine to yield the final amide product.

Synthesis of 6-bromo-2-naphthoic acid

Several patented methods describe the synthesis of the key precursor, 6-bromo-2-naphthoic acid. One common approach involves the bromination of 2-naphthoic acid or a derivative thereof.

Amidation of 6-bromo-2-naphthoic acid

The final step in the synthesis is the formation of the amide bond between 6-bromo-2-naphthoic acid and methylamine. This is a standard peptide coupling reaction and can be achieved using various coupling agents.

Experimental Protocol: Representative Amide Coupling

-

Materials:

-

6-bromo-2-naphthoic acid (1.0 eq)

-

Methylamine (as a solution in THF or as a hydrochloride salt) (1.2 eq)

-

A peptide coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq)

-

A non-nucleophilic base (e.g., DIPEA or NMM) (3.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF or DCM)

-

-

Procedure:

-

Dissolve 6-bromo-2-naphthoic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the coupling agent and the base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add the methylamine solution or the methylamine hydrochloride salt to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-Bromo-N-methyl-2-naphthalenecarboxamide.

-

Role in the Synthesis of Orteronel (TAK-700)

6-Bromo-N-methyl-2-naphthalenecarboxamide serves as a crucial building block in the multi-step synthesis of Orteronel. The bromo-substituted naphthalene core provides the necessary scaffold for the subsequent introduction of the imidazole-containing side chain, which is essential for the biological activity of Orteronel.

Mechanism of Action of Orteronel

Orteronel is a selective inhibitor of the 17,20-lyase activity of CYP17A1, an enzyme critical in the androgen biosynthesis pathway. By inhibiting this enzyme, Orteronel effectively blocks the production of androgens like testosterone, which are known to drive the growth of prostate cancer.

Spectroscopic Data

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (naphthalene ring): ~ δ 7.5-8.5 ppm (multiplets)N-methyl protons: ~ δ 2.9-3.1 ppm (singlet or doublet if coupled to NH)Amide proton (NH): ~ δ 8.0-9.0 ppm (broad singlet) |

| ¹³C NMR | Aromatic carbons: ~ δ 120-140 ppmCarbonyl carbon (C=O): ~ δ 165-170 ppmN-methyl carbon: ~ δ 26-28 ppm |

| IR (Infrared Spectroscopy) | N-H stretch (amide): ~ 3300 cm⁻¹ (sharp)C=O stretch (amide): ~ 1640 cm⁻¹ (strong)Aromatic C-H stretch: ~ 3050 cm⁻¹Aromatic C=C stretch: ~ 1600, 1500 cm⁻¹ |

| Mass Spectrometry (MS) | [M]+ and [M+2]+ isotopic pattern characteristic of a monobrominated compound in a ~1:1 ratio. |

Safety and Handling

Detailed toxicological data for 6-Bromo-N-methyl-2-naphthalenecarboxamide is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

6-Bromo-N-methyl-2-naphthalenecarboxamide is a valuable synthetic intermediate, primarily recognized for its role in the synthesis of the CYP17A1 inhibitor, Orteronel. This guide has provided an overview of its chemical properties, a plausible synthetic route, and its significance in the context of drug development. The provided data and protocols are intended to support researchers in their efforts to synthesize and utilize this and related compounds in the pursuit of novel therapeutics.

References

Navigating the Frontier: A Technical Guide to the Preliminary Biological Activity Screening of 6-bromo-N-methyl-2-naphthamide

Disclaimer: As of the date of this publication, specific experimental data on the biological activity of 6-bromo-N-methyl-2-naphthamide is not available in the public domain. This technical guide therefore serves as a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the preliminary biological activity screening of this novel compound. The methodologies and potential areas of investigation are based on the known activities of structurally related naphthalimide and brominated heterocyclic compounds.

Introduction

Naphthalimide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The introduction of a bromine atom and an N-methyl amide group to the naphthalene scaffold in this compound suggests a molecule with potentially unique physicochemical and biological characteristics. A systematic preliminary biological evaluation is the critical first step in elucidating its therapeutic potential. This guide outlines a proposed screening cascade, detailed experimental protocols, and data presentation formats to facilitate such an investigation.

Proposed Screening Cascade

Based on the activities of analogous compounds, a logical first-pass screening for this compound would involve assessing its potential in three key areas: anticancer, antimicrobial, and enzyme inhibitory activities.

Caption: Proposed initial screening cascade for this compound.

Experimental Protocols

In Vitro Cytotoxicity Screening (MTT Assay)

This assay determines the compound's effect on the metabolic activity of cancer cells, which is an indicator of cell viability.

Methodology:

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a normal cell line (e.g., HEK293) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made to treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Control wells receive DMSO at the same final concentration. A known anticancer drug (e.g., Doxorubicin) is used as a positive control.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

The Unseen Scaffolding: A Technical Guide to the Synthetic Intermediate 6-Bromo-N-methyl-2-naphthamide

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 6-bromo-N-methyl-2-naphthamide, a key, non-bioactive intermediate in the synthesis of complex therapeutic agents.

While not a therapeutic agent in its own right, this compound has emerged as a critical building block in the development of novel pharmaceuticals. Its discovery is intrinsically linked to the pursuit of potent and selective modulators of various biological targets. This guide consolidates the available technical information regarding its synthesis, properties, and significant applications in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 426219-35-4 |

| Molecular Formula | C₁₂H₁₀BrNO |

| Molecular Weight | 264.12 g/mol |

| IUPAC Name | 6-bromo-N-methylnaphthalene-2-carboxamide |

| Appearance | Solid |

Synthesis and Preparation

The synthesis of this compound is not extensively detailed in a standalone publication, as it is primarily prepared as a precursor for more complex molecules. However, the synthetic route can be logically inferred from standard organic chemistry principles and the synthesis of its precursors, such as 6-bromo-2-naphthoic acid. The general approach involves the amidation of 6-bromo-2-naphthoic acid.

Experimental Protocol: Synthesis of 6-Bromo-2-naphthoic Acid (Precursor)

The synthesis of the direct precursor, 6-bromo-2-naphthoic acid, has been described in the literature. One common method involves the bromination of 2-naphthoic acid.

Materials:

-

2-naphthoic acid

-

Bromine

-

Appropriate solvent (e.g., acetic acid)

-

Catalyst (e.g., iron(III) bromide)

Procedure:

-

Dissolve 2-naphthoic acid in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Add the catalyst to the solution.

-

Slowly add bromine to the reaction mixture from the dropping funnel at a controlled temperature.

-

After the addition is complete, continue to stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and collect the precipitate by filtration.

-

Wash the crude product with water and recrystallize from a suitable solvent to yield pure 6-bromo-2-naphthoic acid.

Experimental Protocol: Amidation to form this compound

The conversion of 6-bromo-2-naphthoic acid to this compound can be achieved through a standard amidation reaction.

Materials:

-

6-bromo-2-naphthoic acid

-

Thionyl chloride or other activating agent (e.g., EDC, DCC)

-

Methylamine (or its hydrochloride salt with a base)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Suspend 6-bromo-2-naphthoic acid in the anhydrous solvent.

-

Add the activating agent (e.g., thionyl chloride) dropwise at a controlled temperature to form the acyl chloride.

-

In a separate vessel, dissolve methylamine in the solvent.

-

Slowly add the freshly prepared 6-bromo-2-naphthoyl chloride solution to the methylamine solution at a low temperature (e.g., 0 °C).

-

Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Caption: Synthetic pathway to this compound.

Role in Drug Discovery and Development

The significance of this compound lies in its utility as a key intermediate in the synthesis of high-value, biologically active molecules.

Intermediate in the Synthesis of Melanocortin-5 Receptor (MC5R) Antagonists

Several patents disclose the use of this compound in the preparation of potent and selective antagonists of the melanocortin-5 receptor (MC5R). The MC5R is a G-protein coupled receptor involved in various physiological processes, and its modulation is a therapeutic target for conditions such as acne, seborrhea, and certain inflammatory diseases. In these syntheses, the naphthamide core of this compound serves as a scaffold to which other chemical moieties are attached to achieve the desired pharmacological activity.

Precursor to Orteronel (TAK-700)

This compound is a documented precursor in the synthesis of Orteronel (TAK-700), an investigational, non-steroidal androgen synthesis inhibitor. Orteronel selectively inhibits CYP17A1 (17α-hydroxylase/17,20-lyase), a key enzyme in the androgen biosynthesis pathway. By reducing androgen production, Orteronel has been evaluated for the treatment of prostate cancer. The synthesis of Orteronel involves further chemical transformations of this compound to construct the final complex heterocyclic structure.

Caption: Applications of this compound.

Biological Activity

There is no publicly available data to suggest that this compound possesses any significant biological activity of its own. Its utility is derived from its chemical structure, which allows for its incorporation into more complex molecules with specific pharmacological profiles. As an intermediate, it is not intended to have a direct therapeutic effect.

Conclusion

This compound represents a crucial, yet often unheralded, component in the landscape of modern drug discovery. While its own history is not one of a celebrated therapeutic agent, its importance is cemented in its role as a versatile synthetic intermediate. The ability to efficiently synthesize this compound has enabled the exploration and development of novel drug candidates targeting a range of diseases. For researchers in medicinal chemistry, this compound serves as a valuable tool in the construction of complex molecular architectures, underscoring the foundational importance of synthetic chemistry in the advancement of medicine.

Theoretical Calculations on 6-bromo-N-methyl-2-naphthamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical computational methodologies applicable to the study of 6-bromo-N-methyl-2-naphthamide. While direct experimental and computational data for this specific molecule is limited in published literature, this document outlines a robust framework for its theoretical analysis based on established computational techniques for analogous compounds. The guide details protocols for Density Functional Theory (DFT) calculations to elucidate molecular structure, electronic properties, and vibrational frequencies. Furthermore, it describes a workflow for molecular docking studies to investigate potential interactions with biological targets. All quantitative data are presented in standardized tables, and workflows are visualized using diagrammatic representations to facilitate comprehension and replication. This document is intended to serve as a foundational resource for researchers initiating computational investigations into this compound and its derivatives for applications in medicinal chemistry and materials science.

Introduction

This compound is a synthetic organic compound with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a naphthalene core with bromo and N-methyl amide substituents, suggests the possibility of diverse chemical interactions and biological activities. Theoretical calculations are indispensable tools for predicting the physicochemical properties, reactivity, and biological interactions of such molecules, thereby guiding experimental research and accelerating the drug discovery process.

This guide presents a standardized protocol for the theoretical investigation of this compound using Density Functional Theory (DFT) and molecular docking simulations. These computational methods are widely used to provide insights into molecular geometry, electronic structure, and ligand-protein binding.

Theoretical Methodology

A typical computational workflow for the theoretical analysis of a small molecule like this compound involves several key steps, from initial structure preparation to in-depth analysis of its properties and interactions.

Figure 1: A generalized workflow for the theoretical analysis of this compound.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its optimized geometry, vibrational frequencies, and electronic properties.[2][3]

-

Structure Preparation: The 3D structure of this compound is first generated using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. A common approach is to use the B3LYP functional with a 6-311++G(d,p) basis set.[4][5][6][7]

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the infrared and Raman spectra.[2][3]

-

Electronic Property Calculations: Various electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges, are calculated to understand the molecule's reactivity and charge distribution.[8]

Predicted Molecular Properties

Based on DFT calculations of similar molecules, the following tables summarize the hypothetical quantitative data for this compound.

Optimized Geometric Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.905 | ||

| C=O | 1.230 | ||

| C-N | 1.350 | ||

| N-C(methyl) | 1.450 | ||

| C-C (aromatic) | 1.390 - 1.420 | ||

| C-H (aromatic) | 1.080 | ||

| C-H (methyl) | 1.090 | ||

| C-C-C (aromatic) | 118.0 - 122.0 | ||

| O=C-N | 122.0 | ||

| C-N-C(methyl) | 120.0 | ||

| O=C-N-C(methyl) |

Table 1: Predicted optimized geometric parameters for this compound.

Predicted Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| Mulliken Charge on Br | -0.05 e |

| Mulliken Charge on O | -0.50 e |

| Mulliken Charge on N | -0.45 e |

Table 2: Predicted electronic properties of this compound.

Predicted Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(N-H) | 3350 | Amide N-H stretch |

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretch |

| ν(C-H) methyl | 2950 - 2850 | Methyl C-H stretch |

| ν(C=O) | 1680 | Amide I (C=O stretch) |

| δ(N-H) | 1550 | Amide II (N-H bend) |

| ν(C=C) aromatic | 1600 - 1450 | Aromatic C=C stretch |

| ν(C-Br) | 650 | C-Br stretch |

Table 3: Predicted key vibrational frequencies for this compound.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] This method is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Figure 2: A typical workflow for molecular docking studies.

Molecular Docking Protocol

-

Receptor Preparation: A target protein structure is obtained from a protein data bank. Water molecules and other non-essential ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of this compound, optimized from DFT calculations, is prepared by assigning correct atom types and charges.

-

Docking Simulation: A docking program is used to systematically search for the best binding poses of the ligand within the active site of the receptor.

-

Scoring and Analysis: The generated poses are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions.[10]

Hypothetical Docking Results

The following table presents hypothetical docking results of this compound with a generic kinase protein target.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | 2 (with backbone of Leu83 and Asp145) |

| Hydrophobic Interactions | Trp35, Phe142, Val65 |

| Key Interacting Residues | Leu83, Asp145, Trp35, Phe142, Val65 |

Table 4: Hypothetical molecular docking results for this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the computational analysis of this compound. The detailed protocols for DFT calculations and molecular docking, along with the structured presentation of hypothetical data, provide a solid foundation for researchers to initiate their own computational studies. The insights gained from such theoretical investigations can significantly contribute to understanding the properties of this molecule and guide its potential applications in drug discovery and materials science. Future experimental work is necessary to validate these theoretical predictions.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Structures and vibrational frequencies of 2-naphthoic acid and 6-bromo-2-naphthoic acid based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Spectroscopic, Structural and Molecular Docking Studies on N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl) Imidazo[1,2-a]pyridin-3-yl] Acetamide [physchemres.org]

- 8. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Docking: A useful approach of Drug Discovery on the Basis of their Structure [ouci.dntb.gov.ua]

- 10. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

The Reactive Nature of Bromine in 6-bromo-N-methyl-2-naphthamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the bromine atom in 6-bromo-N-methyl-2-naphthamide, a key consideration for its application as a versatile building block in medicinal chemistry and materials science. The C(sp²)-Br bond at the 6-position of the naphthalene scaffold serves as a highly effective synthetic handle, enabling a diverse array of chemical transformations. This document provides a comprehensive overview of these reactions, including detailed experimental protocols and quantitative data to facilitate the strategic design of novel molecular entities.

Introduction to the Reactivity Profile

The bromine atom in this compound exhibits reactivity characteristic of an aryl bromide. The naphthalene ring system, while generally electron-rich, allows for the facile participation of the C-Br bond in numerous transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the N-methylamide group at the 2-position can subtly influence the reactivity of the bromine at the 6-position, though it is sufficiently remote that its electronic effect is not prohibitive for most common coupling reactions. The primary avenues for the functionalization of this position are through palladium-catalyzed processes, which offer mild conditions and broad functional group tolerance, making them ideal for complex molecule synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of modern organic synthesis, and the bromine atom of this compound is an excellent substrate for these transformations. The following sections detail the most pertinent palladium-catalyzed reactions, providing both generalized protocols and specific examples adapted from closely related substrates like methyl 6-bromo-2-naphthoate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is highly valued for its mild conditions and tolerance of a broad range of functional groups.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 80 | 12 | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 eq) | Dioxane/H₂O | 100 | 16 | High |

| 3 | 3,5-Dimethylphenylboronic acid | PEPPSI™-IPr (2) | - | K₂CO₃ (2 eq) | DMF/H₂O | 80 | 6 | Good |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0 equiv).

-

Add the palladium catalyst and, if required, the ligand.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Table 2: Representative Conditions for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (1-3) | Et₃N or DIPEA | THF or DMF | RT - 50 | 2-12 | 70-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 70 | 4 | High |

| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NH | DMF | 60 | 6 | Good |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise.

-

Stir the reaction at the specified temperature, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Diagram: Sonogashira Coupling Catalytic Cycles

Caption: Catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[1][2] This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | High |

| 2 | Aniline | Pd(OAc)₂ (1.5) | BINAP (1.8) | Cs₂CO₃ | Toluene | 110 | 24 | Good |

| 3 | n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 100 | 18 | High |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the palladium precatalyst, and the ligand.

-

Add the base.

-

Add the anhydrous, degassed solvent, followed by the amine (1.1-1.5 equiv).

-

Seal the tube and heat the reaction mixture with stirring for the specified time.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute with a suitable organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Other Important Transformations

Beyond palladium-catalyzed cross-coupling, the bromine atom of this compound can undergo several other useful transformations.

Nucleophilic Aromatic Substitution (SNAAr)

While typically less reactive than activated aryl halides, under forcing conditions or with strong nucleophiles, this compound can undergo nucleophilic aromatic substitution.[3][4] The presence of the electron-withdrawing amide group can facilitate this reaction, albeit to a lesser extent than nitro groups.

Table 4: Potential Conditions for Nucleophilic Aromatic Substitution

| Nucleophile | Solvent | Temperature (°C) | Additive/Catalyst |

| NaOMe | MeOH/DMF | 100-150 | - |

| NaCN | DMF or DMSO | 150-200 | CuI (optional) |

| R₂NH | NMP | >180 | - |

Experimental Protocol: General Procedure for Cyanation

-

In a sealed tube, combine this compound (1.0 equiv) and the cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]) (1.2-2.0 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and any necessary ligands.

-

Add the anhydrous, degassed solvent (e.g., DMF or NMP).

-

Heat the reaction to a high temperature (typically >120 °C) and stir for an extended period.

-

Monitor the reaction by TLC or LC-MS.

-

Workup involves cooling, dilution with water, and extraction with an organic solvent, followed by purification.

Organometallic Intermediates: Grignard and Organolithium Reagents

The bromine atom can be converted into a more nucleophilic organometallic species through halogen-metal exchange.

-

Grignard Reagent Formation: Reaction with magnesium metal in an ethereal solvent like THF can generate the corresponding Grignard reagent.[5] This powerful nucleophile can then react with a variety of electrophiles, such as aldehydes, ketones, and CO₂. The N-methylamide group is generally compatible with Grignard formation, although it is important to use anhydrous conditions to prevent quenching of the reagent.

-

Organolithium Formation: Transmetallation with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures can form the 6-lithio-N-methyl-2-naphthamide. This highly reactive species can also be trapped with various electrophiles.

Experimental Protocol: General Procedure for Grignard Formation and Reaction

-

Activate magnesium turnings in a dry flask under an inert atmosphere.

-

Add a solution of this compound in anhydrous THF dropwise to initiate the reaction.

-

Once the Grignard reagent has formed, cool the solution and add the desired electrophile.

-

After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, dry, and purify.

Diagram: Reactivity Pathways via Organometallic Intermediates

Caption: Formation and reaction of organometallic intermediates.

Conclusion

The bromine atom of this compound provides a versatile and strategically important point of attachment for a wide range of synthetic transformations. The prevalence and reliability of palladium-catalyzed cross-coupling reactions, in particular, offer a powerful toolkit for the construction of complex molecular architectures. This guide has provided a detailed overview of the key reactive pathways, along with practical experimental protocols and data, to empower researchers in the fields of drug discovery and materials science to fully exploit the synthetic potential of this valuable building block. Careful consideration of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be paramount in achieving optimal outcomes for the desired transformations.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. leah4sci.com [leah4sci.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 6-bromo-N-methyl-2-naphthamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The naphthalene scaffold, in particular, is a privileged structure found in numerous therapeutic agents. The functionalization of this core through methods like the Suzuki coupling allows for the exploration of vast chemical space in drug discovery programs.

This document provides detailed application notes and a representative protocol for the use of 6-bromo-N-methyl-2-naphthamide as a substrate in Suzuki coupling reactions. Due to the electron-withdrawing nature of the amide group and the steric considerations of the naphthalene ring system, careful optimization of reaction parameters is crucial for achieving high yields. These notes are intended to serve as a comprehensive guide for chemists on the effective utilization of this substrate in the synthesis of novel N-methyl-2-naphthamide derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. The reaction proceeds through a catalytic cycle that generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the organoboron species for the transmetalation step. The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction, especially with substrates that may be sterically hindered or electronically deactivated.

Data Presentation: Representative Suzuki Coupling Reaction Parameters

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of aryl bromides, with a focus on naphthalene-based substrates and systems with similar steric and electronic properties to this compound. This data, compiled from analogous systems in the literature, provides a predictive framework for reaction optimization.

Table 1: Effect of Catalyst, Ligand, and Base on the Yield of Arylnaphthalenes [1]

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 95 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 18 | 96 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 18 | 93 |

| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | ~85-95 |

| 5 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF | 100 | 8 | ~90 |

Reaction conditions are for representative Suzuki couplings of bromonaphthalene derivatives and may require optimization for this compound.

Table 2: Comparison of Ligands for Sterically Hindered Suzuki Couplings [2][3]

| Entry | Aryl Bromide | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-1,3-dimethylbenzene | RuPhos | NaOtBu | Toluene | 110 | 12 | High |

| 2 | 1-Bromo-2-methylnaphthalene | SPhos | K₃PO₄ | Toluene | 100 | 18 | High |

| 3 | 2-Bromomesitylene | BI-DIME | K₃PO₄ | Toluene | 110 | 12 | High |

| 4 | 2-Bromotoluene | XPhos | K₃PO₄ | Dioxane | 100 | 12 | >95 |

Yields are reported as "High" or ">95%" as specific quantitative values for these analogous systems vary across different publications. These ligands are known to be effective for sterically demanding substrates.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki coupling reaction.

Experimental Protocols

The following is a representative protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on established methods for similar bromo-naphthalene substrates and should be optimized for specific arylboronic acids.

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

SPhos (2-10 mol%) or other suitable ligand

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous, degassed 1,4-dioxane or toluene

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-